molecular formula C12H17NO B1432649 3-Phenylazepan-3-ol CAS No. 782390-47-0

3-Phenylazepan-3-ol

Cat. No. B1432649
M. Wt: 191.27 g/mol
InChI Key: QDCDVWOCHLKSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Phenylazepan-3-ol consists of a benzodiazepine ring attached to a seven-membered diazepine ring . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Phenylazepan-3-ol has a molecular weight of 191.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Biocatalysis and Asymmetric Synthesis

3-Phenylazepan-3-ol derivatives have been explored for their potential in biocatalysis, particularly using enzymes like Candida antarctica lipase A (CAL-A) for the resolution of chiral 1,3-amino alcohols. This process is significant in the asymmetric synthesis of pharmaceuticals such as (S)-dapoxetine, indicating the compound's utility in producing enantiomerically pure substances, crucial for the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Microbial Inhibition

Studies have found that similar compounds like 1-Octen-3-ol exhibit properties that inhibit the germination of certain fungi, such as Penicillium paneum. This compound interferes with critical metabolic processes in fungi, indicating potential applications of 3-Phenylazepan-3-ol and its derivatives in agriculture or as antifungal agents (Chitarra et al., 2005).

Metabolic Engineering

3-Phenylazepan-3-ol and its structural relatives have been a target for metabolic engineering, aiming to produce these compounds sustainably. For instance, Escherichia coli has been engineered for de novo production of 3-phenylpropanol, showcasing the potential of 3-Phenylazepan-3-ol in sustainable industrial applications, especially in the fragrance industry (Liu et al., 2021).

Safety And Hazards

The safety data sheet for 3-Phenylazepan-3-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to seek medical attention if exposure occurs .

properties

IUPAC Name

3-phenylazepan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(8-4-5-9-13-10-12)11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCDVWOCHLKSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylazepan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylazepan-3-ol
Reactant of Route 2
3-Phenylazepan-3-ol
Reactant of Route 3
3-Phenylazepan-3-ol
Reactant of Route 4
3-Phenylazepan-3-ol
Reactant of Route 5
3-Phenylazepan-3-ol
Reactant of Route 6
3-Phenylazepan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.